2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other organic reactions.
Mechanism of Action
Target of Action
It is known that the tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protected amine, which can undergo further reactions without interference from the amine group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amine to participate in subsequent reactions.
Biochemical Pathways
For instance, it could potentially be used in the synthesis of peptides, as the Boc group can protect amino acids from unwanted side reactions .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it could have good bioavailability
Action Environment
The action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the solution . Additionally, the compound’s solubility in various solvents suggests that its action could be influenced by the polarity of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran, and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors has been explored to enhance efficiency and sustainability in the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid primarily undergoes deprotection reactions to remove the Boc group. This deprotection can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then participate in further chemical reactions .
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in the synthesis of peptides, where it serves as a protecting group for amines. This compound is also used in the preparation of various pharmaceuticals and in the study of enzyme mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(Tert-butoxy)carbonyl]amino}methyl)-4-methoxybutanoic acid
- 4-({[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid)
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid is unique due to its specific structure, which provides stability and ease of deprotection. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .
Properties
IUPAC Name |
4,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)7-9(10(15)16)8-14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXVWBCBVJMWHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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